molecular formula C12H17ClN2 B1672103 Amiridin CAS No. 90043-86-0

Amiridin

Cat. No.: B1672103
CAS No.: 90043-86-0
M. Wt: 224.73 g/mol
InChI Key: FERZJAONQGPFCU-UHFFFAOYSA-N
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Description

Amiridin, also known as Ipidacrine Hydrochloride , is a chemical compound with the molecular formula C12H17ClN2 . It is used for research and development purposes .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 224.73 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not provided in the available resources .

Scientific Research Applications

Molecular Mechanisms in Cancer and Cardiovascular Diseases Prevention

Hesperidin and its aglycone, hesperetin, exhibit significant potential in preventing cancer and cardiovascular diseases. Their anti-cancer and chemopreventive effects are linked to their antioxidant, radical scavenging, and anti-inflammatory activities. These compounds act on multiple cellular protein targets simultaneously, such as caspases, Bcl-2, Bax for apoptosis induction, and COX-2, MMP-2, MMP-9 for angiogenesis and metastasis inhibition. In cardiovascular health, hesperidin and hesperetin show promise in treating heart failure, cardiac remodeling, myocardial ischemia, hypertension, diabetes, and dyslipidemia due to their anti-platelet and anticoagulant effects (Roohbakhsh et al., 2015).

Neuroprotective Agent

Hesperidin has demonstrated a protective effect against the development of neurodegenerative diseases such as Parkinson’s, Alzheimer’s, Huntington’s diseases, and multiple sclerosis. Its neuroprotective potential is mediated by enhancing neural growth factors, boosting endogenous antioxidant defense functions, and reducing neuro-inflammatory and apoptotic pathways. Some clinical trials have shown that hesperidin-enriched dietary supplements can improve cerebral blood flow, cognition, and memory performance, highlighting the need for further clinical studies to confirm these findings (Hajialyani et al., 2019).

Anticancer Effects and Molecular Targets

Hesperidin's anticancer effects are also attributed to its antioxidant and anti-inflammatory activities. It has shown promise in inhibiting tumor cell proliferation by inducing apoptosis and cell cycle arrest, inhibiting tumor cell metastasis, angiogenesis, and reversing drug resistance of cancer cells. This mini-review consolidates experimental findings to present a comprehensive overview of hesperidin's molecular targets in cancer, emphasizing its potential in combination with existing anti-cancer drugs for enhanced therapeutic outcomes (Aggarwal et al., 2020).

Cardiovascular Disease Risk Factors

Hesperidin has emerged as a potential therapeutic agent capable of modulating several cardiovascular diseases (CVDs) risk factors. Animal and in vitro studies have demonstrated its glucose-lowering, anti-inflammatory, dyslipidemia-preventing, atherosclerosis-preventing, obesity-preventing, antihypertensive, and antioxidant effects. However, the interindividual variability in response to hesperidin-based interventions, partly attributed to differences in gut microbiota, suggests that hesperidin's bioavailability is a critical factor in its efficacy. This review focuses on hesperidin’s effects on CVD risk factors and the importance of gut microbiota in its bioavailability (Mas-Capdevila et al., 2020).

Mechanism of Action

Target of Action

Amiridin, also known as Ipidacrine hydrochloride, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .

Mode of Action

This compound acts as a reversible inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapses . This leads to enhanced cholinergic transmission . Additionally, this compound directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound increases the availability of acetylcholine, thereby enhancing cholinergic transmission . This can lead to various downstream effects, including improved cognitive function and memory, which is why this compound is used in the treatment of memory disorders .

Pharmacokinetics

It is known that this compound can rapidly enter the brain, suggesting good bioavailability .

Result of Action

The increased acetylcholine concentration resulting from this compound’s action leads to enhanced cholinergic transmission . This can improve cognitive function and memory, making this compound useful in the treatment of memory disorders of different origins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the action of this compound . .

Safety and Hazards

The safety data sheet for Amiridin was not found in the available resources . Therefore, it’s important to handle it with care, following standard safety protocols for chemical substances.

Future Directions

The future directions of Amiridin research are not explicitly mentioned in the available resources .

Biochemical Analysis

Biochemical Properties

Amiridin plays a significant role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound interacts with potassium channels, blocking them and thus prolonging the action potential duration . This compound also modulates the activity of cholinoreceptors, influencing their plasticity and response to acetylcholine .

Cellular Effects

This compound affects various types of cells and cellular processes. In neurons, it enhances cholinergic transmission by increasing acetylcholine levels, which can improve memory and cognitive functions. It also influences cell signaling pathways by modulating the activity of cholinoreceptors and potassium channels . Furthermore, this compound has been shown to affect gene expression related to cholinergic signaling and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an acetylcholinesterase inhibitor and potassium channel blocker. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to increased cholinergic transmission. Additionally, by blocking potassium channels, it prolongs the action potential duration, enhancing synaptic transmission . This compound also directly interacts with cholinoreceptors, modulating their activity and plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can improve long-term memory in animal models, with its effects being more pronounced with prolonged use . The stability and degradation of this compound in laboratory conditions have not been extensively studied, but its long-term effects on cellular function have been noted, particularly in enhancing memory and cognitive functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve memory and cognitive functions without significant adverse effects. At higher doses, it can cause toxic effects, including overstimulation of cholinergic pathways and potential neurotoxicity . Threshold effects have been observed, with optimal dosages providing therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to cholinergic signaling. It interacts with acetylcholinesterase, preventing the breakdown of acetylcholine and thus enhancing cholinergic transmission . The metabolic pathways of this compound also involve its interaction with potassium channels, which affects the overall metabolic flux and levels of metabolites related to cholinergic signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with cholinergic receptors and potassium channels. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within tissues is influenced by its binding to cholinergic receptors and its ability to modulate potassium channels .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with acetylcholinesterase and cholinergic receptors. This localization is crucial for its activity in enhancing cholinergic transmission and modulating synaptic plasticity .

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;/h1-7H2,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERZJAONQGPFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238003
Record name Amiridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90043-86-0
Record name Amiridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90043-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090043860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPIDACRINE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/107D610372
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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